Cas no 1525498-13-8 (2,2-dimethyl-1-(propan-2-yl)cyclopropane-1-carboxylic acid)

2,2-dimethyl-1-(propan-2-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2,2-dimethyl-1-(propan-2-yl)cyclopropane-1-carboxylic acid
- 1525498-13-8
- EN300-1844212
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- インチ: 1S/C9H16O2/c1-6(2)9(7(10)11)5-8(9,3)4/h6H,5H2,1-4H3,(H,10,11)
- InChIKey: XRERBCKFPRJCCH-UHFFFAOYSA-N
- SMILES: OC(C1(C(C)C)CC1(C)C)=O
計算された属性
- 精确分子量: 156.115029749g/mol
- 同位素质量: 156.115029749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 194
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 37.3Ų
2,2-dimethyl-1-(propan-2-yl)cyclopropane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1844212-0.1g |
2,2-dimethyl-1-(propan-2-yl)cyclopropane-1-carboxylic acid |
1525498-13-8 | 0.1g |
$678.0 | 2023-09-19 | ||
Enamine | EN300-1844212-0.5g |
2,2-dimethyl-1-(propan-2-yl)cyclopropane-1-carboxylic acid |
1525498-13-8 | 0.5g |
$739.0 | 2023-09-19 | ||
Enamine | EN300-1844212-5.0g |
2,2-dimethyl-1-(propan-2-yl)cyclopropane-1-carboxylic acid |
1525498-13-8 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1844212-1.0g |
2,2-dimethyl-1-(propan-2-yl)cyclopropane-1-carboxylic acid |
1525498-13-8 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1844212-10g |
2,2-dimethyl-1-(propan-2-yl)cyclopropane-1-carboxylic acid |
1525498-13-8 | 10g |
$3315.0 | 2023-09-19 | ||
Enamine | EN300-1844212-1g |
2,2-dimethyl-1-(propan-2-yl)cyclopropane-1-carboxylic acid |
1525498-13-8 | 1g |
$770.0 | 2023-09-19 | ||
Enamine | EN300-1844212-2.5g |
2,2-dimethyl-1-(propan-2-yl)cyclopropane-1-carboxylic acid |
1525498-13-8 | 2.5g |
$1509.0 | 2023-09-19 | ||
Enamine | EN300-1844212-0.05g |
2,2-dimethyl-1-(propan-2-yl)cyclopropane-1-carboxylic acid |
1525498-13-8 | 0.05g |
$647.0 | 2023-09-19 | ||
Enamine | EN300-1844212-0.25g |
2,2-dimethyl-1-(propan-2-yl)cyclopropane-1-carboxylic acid |
1525498-13-8 | 0.25g |
$708.0 | 2023-09-19 | ||
Enamine | EN300-1844212-10.0g |
2,2-dimethyl-1-(propan-2-yl)cyclopropane-1-carboxylic acid |
1525498-13-8 | 10g |
$5037.0 | 2023-06-02 |
2,2-dimethyl-1-(propan-2-yl)cyclopropane-1-carboxylic acid 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
2,2-dimethyl-1-(propan-2-yl)cyclopropane-1-carboxylic acidに関する追加情報
Introduction to 2,2-dimethyl-1-(propan-2-yl)cyclopropane-1-carboxylic acid (CAS No. 1525498-13-8)
2,2-dimethyl-1-(propan-2-yl)cyclopropane-1-carboxylic acid, identified by its CAS number 1525498-13-8, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the cyclopropane class of molecules, which are known for their unique structural properties and potential applications in various scientific domains. The presence of a carboxylic acid functional group at the cyclopropane ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry and drug development.
The molecular structure of 2,2-dimethyl-1-(propan-2-yl)cyclopropane-1-carboxylic acid consists of a cyclopropane core substituted with two methyl groups and an isopropyl group at the 1-position, coupled with a carboxylic acid moiety at the 1-position as well. This specific arrangement imparts distinct electronic and steric properties to the molecule, which can be exploited in designing novel chemical entities with tailored biological activities. The compound's stability under various reaction conditions and its ability to undergo selective modifications make it a promising candidate for further exploration.
In recent years, there has been growing interest in cyclopropane derivatives due to their potential as bioactive molecules. The rigid three-membered ring of cyclopropane can disrupt hydrogen bonding patterns in biological targets, leading to unique interactions that may not be observed with linear alkanes or other cyclic compounds. This structural feature has been leveraged in the development of antimicrobial agents, herbicides, and even potential anticancer drugs. The carboxylic acid group in 2,2-dimethyl-1-(propan-2-yl)cyclopropane-1-carboxylic acid further extends its utility by allowing for further functionalization through esterification, amidation, or other carboxylate-based reactions.
One of the most compelling aspects of this compound is its role as a building block in medicinal chemistry. Researchers have utilized derivatives of 2,2-dimethyl-1-(propan-2-yl)cyclopropane-1-carboxylic acid to synthesize novel molecules with enhanced pharmacological properties. For instance, studies have demonstrated that incorporating cyclopropane motifs into drug candidates can improve their binding affinity and selectivity for biological targets. This has been particularly relevant in the search for new antibiotics, where structural modifications can help overcome resistance mechanisms posed by existing pathogens.
The synthesis of 2,2-dimethyl-1-(propan-2-yl)cyclopropane-1-carboxylic acid presents both challenges and opportunities for chemists. While the cyclopropane ring is known for its stability, introducing functional groups while maintaining the integrity of the ring requires careful selection of reaction conditions and reagents. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for research purposes. Techniques such as transition-metal-catalyzed reactions and organometallic chemistry have been particularly useful in constructing complex cyclopropane derivatives like this one.
Recent studies have also highlighted the potential applications of 2,2-dimethyl-1-(propan-2-yl)cyclopropane-1-carboxylic acid in material science. The unique mechanical properties of cyclopropane-based polymers have been explored for developing high-performance materials with applications ranging from aerospace to biodegradable plastics. The carboxylic acid functionality further enhances these materials by allowing for cross-linking and polymerization reactions that improve their durability and functionality.
The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of 2,2-dimethyl-1-(propan-2-yl)cyclopropane-1-carboxylic acid and its derivatives. Preclinical studies have shown that certain cyclopropane-containing compounds exhibit anti-inflammatory, analgesic, and even neuroprotective effects. These findings have spurred further research into identifying new lead compounds for drug development. The ability to modify the structure of this molecule while retaining its core pharmacophore offers a versatile platform for designing next-generation therapeutics.
In conclusion, 2,2-dimethyl-1-(propan-2-yI)cycIopIane-I-carbonyIc acId (CAS No. 1525498-I3-I8) represents a significant advancement I both chemical synthesis and pharmaceutical research Its unique structural features make It a valuable intermediate I designing novel bioactive molecules with potential therapeutic applications Furthermore Its role I material science underscores Its versatility as a building block for innovative materials The continued exploration of this compound will likely lead to new discoveries that benefit multiple scientific disciplines.
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